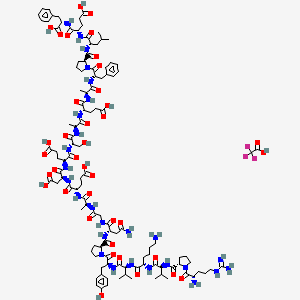
144409-99-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 144409-99-4 is known as Amyloid Beta-Protein (40-1). This compound is a biologically active peptide that is a reverse fragment of the Amyloid Beta-Protein (1-40). It is primarily studied in the context of Alzheimer’s disease and other neurodegenerative disorders due to its involvement in the formation of amyloid plaques in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amyloid Beta-Protein (40-1) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of Amyloid Beta-Protein (40-1) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the peptide .
Chemical Reactions Analysis
Types of Reactions
Amyloid Beta-Protein (40-1) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers such as triisopropylsilane (TIS).
Major Products Formed
The primary product formed from these reactions is the Amyloid Beta-Protein (40-1) peptide itself. During the synthesis, intermediate protected peptides are also formed, which are subsequently deprotected and cleaved to yield the final product .
Scientific Research Applications
Amyloid Beta-Protein (40-1) is extensively used in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer’s disease. Its applications include:
Neurodegenerative Disease Research: Used to study the formation and inhibition of amyloid plaques.
Drug Development: Employed in screening assays to identify compounds that can prevent or disrupt amyloid plaque formation.
Biomarker Discovery: Utilized in the identification of biomarkers for early diagnosis of Alzheimer’s disease
Mechanism of Action
Amyloid Beta-Protein (40-1) exerts its effects by interacting with other amyloid beta peptides and proteins in the brain. It can aggregate to form amyloid plaques, which are characteristic of Alzheimer’s disease. The aggregation process involves the formation of beta-sheet structures that lead to the deposition of insoluble fibrils. These fibrils disrupt cellular function and contribute to neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
Amyloid Beta-Protein (1-40): The forward sequence of the peptide, which is more commonly associated with amyloid plaque formation.
Amyloid Beta-Protein (1-42): Another variant that is more prone to aggregation and is considered more toxic.
Amyloid Beta-Protein (25-35): A shorter fragment that retains the ability to form aggregates and is used in toxicity studies
Uniqueness
Amyloid Beta-Protein (40-1) is unique in that it is a reverse sequence of the more commonly studied Amyloid Beta-Protein (1-40). This reverse sequence is non-toxic and is often used as a control in experiments to study the effects of amyloid beta peptides .
Properties
CAS No. |
144409-99-4 |
|---|---|
Molecular Weight |
4329.86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612769.png)
